(E)-1-Acetyl-alpha-(5-fluoro-2-hydroxyphenyl)-N-hydroxy-4-piperidinemethanimine
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. For instance, a related compound, 5-fluoro-2-hydroxyphenacyl bromide, has a molecular formula of CHBrFO with an average mass of 233.034 Da .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex, depending on the specific conditions and reagents used. For example, a related compound, 5-fluoro-2-hydroxyphenacyl bromide, might undergo reactions typical of bromides and phenols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, a related compound, 5-fluoro-2-hydroxyphenacyl bromide, has a molecular formula of CHBrFO with an average mass of 233.034 Da .Scientific Research Applications
Neuroprotective Properties
(E)-1-Acetyl-alpha-(5-fluoro-2-hydroxyphenyl)-N-hydroxy-4-piperidinemethanimine and its analogs have been studied for their neuroprotective properties. Compounds structurally related to it have shown promise in protecting neurons from glutamate toxicity. For example, a potent neuroprotectant identified as (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, exhibited significant protection of cultured hippocampal neurons from glutamate toxicity (Chenard et al., 1995).
Molecular Structure and Interactions
Studies on the molecular structure and interactions of similar compounds have been conducted. For instance, the crystal and molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, was reported, highlighting the importance of hydrogen bonding and C-H…π interactions in its molecular configuration (Khan et al., 2013).
Synthesis and Chemical Properties
Research has also been directed towards the synthesis and chemical properties of similar compounds. For instance, the synthesis of 2′-amino-4′-fluoro-4-[4-hydroxy-4-(3-trifluoromethylphenyl)piperidino-2-14C]-butyrophenone, a neuroleptic agent, was explored, which provides insights into the chemical processes involved in the creation of these compounds (Nakatsuka et al., 1981).
Potential as Ligands and Receptor Antagonists
Further studies have investigated compounds with structural similarities for their potential as ligands and receptor antagonists. For example, research on 4-(1H-indol-3-yl)-1-butyl-substituted 4-phenylpiperidines revealed their high affinity for sigma 1 and sigma 2 binding sites, suggesting potential applications in this area (Perregaard et al., 1995).
Gastric Antisecretory Properties
Compounds like 4-(diphenylmethyl)-1-[(imino)methyl]piperidines have been explored for their gastric antisecretory properties, indicating potential therapeutic applications for disorders such as peptic ulcer disease (Scott et al., 1983).
Metabolism Studies
Metabolism studies of compounds like Casopitant, which share structural elements, have been performed to understand their pharmacokinetic profiles, absorption, distribution, metabolism, and elimination patterns (Miraglia et al., 2010).
Safety And Hazards
The safety and hazards associated with this compound would depend on its exact molecular structure and properties. For a related compound, (E)-ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate, safety data sheets suggest using personal protective equipment and emergency procedures in case of accidental release .
properties
IUPAC Name |
1-[4-[(E)-C-(5-fluoro-2-hydroxyphenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c1-9(18)17-6-4-10(5-7-17)14(16-20)12-8-11(15)2-3-13(12)19/h2-3,8,10,19-20H,4-7H2,1H3/b16-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKDVMLLKOMPKX-JQIJEIRASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=NO)C2=C(C=CC(=C2)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC(CC1)/C(=N\O)/C2=C(C=CC(=C2)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517442 |
Source
|
Record name | (6Z)-6-[(1-Acetylpiperidin-4-yl)(hydroxyamino)methylidene]-4-fluorocyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60517442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-Acetyl-alpha-(5-fluoro-2-hydroxyphenyl)-N-hydroxy-4-piperidinemethanimine | |
CAS RN |
84162-97-0 |
Source
|
Record name | (6Z)-6-[(1-Acetylpiperidin-4-yl)(hydroxyamino)methylidene]-4-fluorocyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60517442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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